PM-94128

Description

Discovery and Isolation Context

The discovery and isolation of PM-94128 are linked to the exploration of marine microorganisms as a source of novel bioactive compounds.

Origin from Marine Bacillus Species

This compound was isolated from a marine bacterium belonging to the genus Bacillus. amanote.com The investigation of marine microorganisms, including bacteria, has become an active area in the search for new natural products with potential pharmacological applications. karger.comnih.gov

Initial Characterization as a Bioactive Isocoumarin (B1212949)

Upon its isolation, this compound was characterized as a new isocoumarin derivative. amanote.com Isocoumarins are a class of lactone natural products found in various organisms, including fungi, bacteria, and plants, and are known for their diverse biological activities. scribd.com this compound was initially identified based on its antitumor properties. amanote.com

Structural Classification and Natural Product Family

Understanding the structure of this compound is crucial for its classification and for comparing it to related compounds.

Positioning within the Aminodihydroisocoumarin Class

This compound is classified as an aminodihydroisocoumarin. gla.ac.uk This places it within a family of natural products characterized by a dihydroisocoumarin core structure substituted with an amino group.

Comparative Analysis with Structurally Related Natural Products (e.g., Ajudazols, Amicoumacins, Xenocoumacins, Bacilosarcins, Y-05460M-A, Sg17-1-4)

This compound shares structural similarities with several other natural products, particularly those also containing an isocoumarin core or isolated from Bacillus species. These include:

Ajudazols: Ajudazols A and B are structurally related to this compound, sharing the isocoumarin core structure, although they exhibit different biological activities, such as antifungal activity. gla.ac.uk Ajudazol A is a 2-benzopyran. nih.gov

Amicoumacins: Amicoumacins A, B, and C (also known as AI-77s) are structurally related to this compound and are produced by Bacillus species. scribd.comresearchgate.net These compounds have shown antibacterial, anti-inflammatory, and antiulcer activities. scribd.com

Xenocoumacins: Xenocoumacin 1 and 2 are produced by the bacterium Xenorhabdus nematophila and are structurally related to amicoumacin antibiotics. uni-frankfurt.deresearchgate.net Xenocoumacin 1 is an organooxygen and organonitrogen compound. nih.gov

Bacilosarcins: Bacilosarcins A and B are also related in structure to amicoumacins and have been isolated from Bacillus species. researchgate.netnih.govresearchgate.net

Y-05460M-A: This compound is structurally related to this compound. scribd.comgla.ac.uk

Sg17-1-4: Sg17-1-4 is a novel isocoumarin isolated from a marine fungus Alternaria tenuis. researchgate.net

The shared structural features and sometimes overlapping biological activities among these compounds highlight the significance of the aminodihydroisocoumarin scaffold in natural product chemistry and drug discovery.

Overview of Recognized Preclinical Biological Activities

Preclinical studies have investigated the biological activities of this compound, primarily focusing on its antitumor potential.

This compound has been shown to be an inhibitor of DNA and RNA synthesis. gla.ac.uk This mechanism of action is consistent with its initial characterization as an antitumor agent. amanote.com Studies have also indicated that this compound possesses potent cytotoxic activity in vivo. gla.ac.uk

Further detailed research findings on specific activities or potencies were not extensively available within the provided search results, beyond its general classification as an antitumor agent and inhibitor of nucleic acid synthesis.

Here is a table summarizing some of the related compounds and their reported activities:

| Compound Name | Source Organism | Reported Activities |

| This compound | Marine Bacillus species | Antitumor, Inhibitor of DNA and RNA synthesis, Cytotoxic |

| Ajudazols A & B | Chondromyces crocatus | Antifungal activity |

| Amicoumacins | Bacillus species | Antibacterial, Anti-inflammatory, Antiulcer |

| Xenocoumacins | Xenorhabdus nematophila | Antimicrobial, Reduces protein biosynthesis, Inhibits inflammatory and angiogenic processes uni-frankfurt.deresearchgate.net |

| Bacilosarcins | Bacillus species | Cytotoxicity (e.g., against HeLa cells) researchgate.net |

| Sg17-1-4 | Alternaria tenuis | Isocoumarin (specific activities not detailed in search results) |

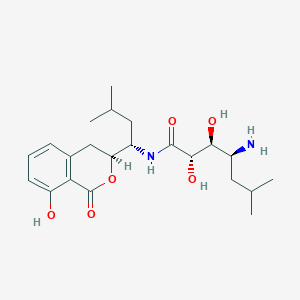

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S)-4-amino-2,3-dihydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]-6-methylheptanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O6/c1-11(2)8-14(23)19(26)20(27)21(28)24-15(9-12(3)4)17-10-13-6-5-7-16(25)18(13)22(29)30-17/h5-7,11-12,14-15,17,19-20,25-27H,8-10,23H2,1-4H3,(H,24,28)/t14-,15-,17-,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMSHKBULLTJHQ-UHBFJLORSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(C)C)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)[C@H]([C@H]([C@H](CC(C)C)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Advanced Analog Design Strategies

Total Synthesis of PM-94128

The intricate molecular architecture of this compound, characterized by multiple stereocenters, has presented a formidable challenge to synthetic chemists. The successful total syntheses have been pivotal in confirming its structure and providing access to material for biological studies.

Asymmetric Total Synthesis for Absolute and Relative Stereochemical Elucidation

The first asymmetric total synthesis of this compound was a landmark achievement that unequivocally established its absolute and relative stereochemistry. A key feature of this synthesis was the strategic use of a chiral nitrone derived from (R)-valinol. The diastereoselective addition of tert-butyl lithiopropiolate to this chiral nitrone served as a crucial step in setting one of the key stereocenters.

Concise Synthetic Methodologies for this compound and Y-05460M-A

| Synthetic Route | Starting Material | Number of Steps | Overall Yield | Target Molecule |

| Enantioselective Total Synthesis | N-Boc-l-leucine | 9 | 14% | This compound |

| Enantioselective Total Synthesis | N-Boc-l-valine | Not specified | 11% | Y-05460M-A |

Synthetic Strategies for the Isocoumarin (B1212949) Core

The isocoumarin core is a defining structural feature of this compound and related natural products. The development of novel methods for the construction of this heterocyclic system has been a key focus of synthetic efforts.

Adaptation of Rearrangement Reactions

A novel and innovative approach to the synthesis of the isocoumarin core of this compound has been explored through the adaptation of the Achmatowicz rearrangement. gla.ac.ukgla.ac.uk This strategy involves the rearrangement of α-hydroxyisobenzofurans to generate the desired isocoumarin framework. gla.ac.ukgla.ac.uk This method offers a unique entry into this important heterocyclic system and has been investigated for its potential in the synthesis of not only this compound but also other structurally related natural products that share the isocoumarin core, such as the Ajudazols. gla.ac.ukgla.ac.uk The development of this methodology highlights the power of adapting known chemical transformations for the construction of complex molecular architectures found in nature. gla.ac.ukgla.ac.uk

Design and Synthesis of Structurally Related Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for understanding its structure-activity relationship (SAR) and for potentially developing new therapeutic agents with improved properties. The concise synthetic route developed for this compound also proved amenable to the synthesis of Y-05460M-A, a one-carbon lower homologue. acs.org This was achieved by substituting the N-Boc-l-leucine starting material with N-Boc-l-valine. acs.org The successful synthesis of this closely related natural product demonstrates the utility of the developed synthetic platform for generating structural diversity within this class of compounds. Further exploration of this synthetic strategy could involve the incorporation of other non-natural amino acids to create a wider range of analogs for biological screening.

Chemical Modification of Hydroxy Amino Acid Moieties for Structure-Activity Relationship Studies

Detailed structure-activity relationship (SAR) studies focusing specifically on the chemical modification of the hydroxy amino acid moiety of this compound have not been extensively reported in publicly available scientific literature. However, the total syntheses of this compound have established viable routes to this key component, which would be foundational for any future SAR investigations.

The asymmetric total synthesis of this compound has been achieved through a highly stereocontrolled route. A key aspect of this synthesis is the construction of the dihydroxyamino acid moiety. One approach involves a diastereoselective addition of tert-butyl lithiopropiolate to a chiral nitrone, followed by a dihydroxylation of a 2,3-dihydro nih.govnih.govoxazin-6-one intermediate. This methodology allows for the precise control of the stereochemistry at the multiple chiral centers within the amino acid side chain.

Another enantioselective total synthesis of this compound has been accomplished in a concise nine-step sequence starting from N-Boc-l-leucine. nih.gov This pathway also successfully constructs the intricate hydroxy amino acid portion of the molecule. The development of these synthetic routes is a critical first step, enabling the future generation of a library of analogs where the hydroxy and amino acid components are systematically altered to determine their impact on cytotoxicity. By modifying the stereochemistry or the nature of the substituents on this side chain, researchers could elucidate the key structural features required for potent biological activity.

Synthesis of Amicoumacin and Bacilosarcin Analogs

This compound belongs to the broader family of amicoumacin antibiotics, which share the 3,4-dihydroisocoumarin core. The synthesis of analogs of related family members, such as the amicoumacins and bacilosarcins, provides valuable insights into the chemical space around this natural product class and offers strategies that could be adapted for the synthesis of novel this compound derivatives.

The amicoumacins are characterized by a structurally diverse carboxylic acid moiety attached via an amide linkage to the dihydroisocoumarin unit. researchgate.net Total syntheses of various amicoumacins have been reported, often featuring the construction of the dihydroisocoumarin part through methods like the 1,2-addition of a benzylic anion to a protected amino aldehyde. researchgate.net The hydroxy amino acid component is typically prepared in a stereoselective manner from chiral starting materials like (R)-glutamic acid. researchgate.net

The synthesis of bacilosarcin analogs, which possess unusual heterocyclic cores, has also been achieved. For instance, bacilosarcin C has been synthesized in two steps from amicoumacin C through a diastereoselective reductive amination with 2,3-butanedione, followed by hydrolysis. researchgate.net Ammonolysis of an N-alkylated lactone intermediate in this pathway can also lead to an improved synthesis of bacilosarcin B. researchgate.net These synthetic transformations on the amicoumacin scaffold demonstrate the feasibility of modifying the side chain and introducing novel heterocyclic systems, strategies that could be applied to generate diverse analogs of this compound for biological screening.

The table below summarizes some of the key synthetic intermediates and starting materials used in the synthesis of this compound and related amicoumacin-type compounds.

| Compound/Intermediate | Starting Material | Key Synthetic Step | Reference |

| This compound | N-Boc-l-leucine | Nine-step sequence | nih.gov |

| This compound dihydroxyamino acid moiety | Chiral nitrone and tert-butyl lithiopropiolate | Diastereoselective addition and dihydroxylation | |

| Amicoumacin Dihydroisocoumarin Part | Benzylic anion and Boc-L-leucinal | 1,2-addition | researchgate.net |

| Amicoumacin Hydroxy Amino Acid Part | (R)-glutamic acid | Stereoselective elaboration | researchgate.net |

| Bacilosarcin C | Amicoumacin C and 2,3-butanedione | Diastereoselective reductive amination and hydrolysis | researchgate.net |

| Bacilosarcin B | N-alkylated lactone intermediate from amicoumacin C synthesis | Ammonolysis | researchgate.net |

Exploration of Novel Heterocyclic Synthesis Pathways for Isocoumarin Scaffolds

The isocoumarin scaffold is a privileged structure found in numerous natural products with a wide range of biological activities. The development of novel and efficient synthetic pathways to this heterocyclic core is of great interest for the synthesis of natural products like this compound and their analogs.

Several modern synthetic methods have been explored for the construction of 3-substituted isocoumarins. Transition-metal catalysis has proven to be a powerful tool in this regard. For example, palladium-catalyzed processes have been employed to construct the isocoumarin ring system. Other approaches have utilized copper-catalyzed reactions, which offer a different reactivity profile and substrate scope.

Recent advancements in synthetic methodology have focused on creating isocoumarin scaffolds with diverse substitution patterns. These novel pathways are crucial for generating libraries of analogs for biological testing, which can lead to the discovery of compounds with improved potency or altered selectivity. The development of such synthetic routes directly impacts the ability to perform comprehensive structure-activity relationship studies on complex molecules like this compound.

Preclinical Biological Activity Spectrum and Mechanistic Linkages

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

PM-94128 exhibits notable cytotoxic effects across various human tumor cell lines, indicating a broad spectrum of antineoplastic activity. gla.ac.uk

The compound's efficacy has been evaluated against a panel of malignant cell lines, including P-388 (lymphoid leukemia), A-549 (human lung carcinoma), HT-29 (human colon carcinoma), and MEL-28 (human melanoma). gla.ac.uk The consistent activity across these different tumor types underscores its potential as a cytotoxic agent. gla.ac.uk

Quantitative analysis reveals that this compound is a highly potent cytotoxic agent. Its activity against the aforementioned cancer cell lines falls within the 50 nanomolar (nM) range, signifying that very low concentrations are sufficient to inhibit cancer cell proliferation by 50%. gla.ac.uk

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value Range |

|---|---|---|

| P-388 | Lymphoid Leukemia | ~50 nM |

| A-549 | Human Lung Carcinoma | ~50 nM |

| HT-29 | Human Colon Carcinoma | ~50 nM |

| MEL-28 | Human Melanoma | ~50 nM |

Data sourced from Hobson, S. (2010). gla.ac.uk

Inhibition of Macromolecular Biosynthesis In Vitro

The mechanism of action for this compound's antitumor effects is linked to its ability to disrupt the synthesis of critical macromolecules within cancer cells. The compound inhibits the synthesis of DNA, RNA, and proteins, which are fundamental processes for cell growth and survival. nih.govgla.ac.uk

This compound demonstrates an inhibitory effect on the synthesis of DNA. gla.ac.uk Studies measuring the incorporation of radiolabeled thymidine (B127349) in P-388 cells determined the compound's potency. The concentration required to inhibit DNA synthesis by 50% (IC50) was found to be 2.5 µM. gla.ac.uk

Similar to its effect on DNA, this compound also inhibits RNA synthesis. gla.ac.uk The IC50 value for the inhibition of RNA synthesis, assessed by measuring the incorporation of radiolabeled uracil, was also determined to be 2.5 µM. gla.ac.uk

The most pronounced mechanistic feature of this compound is its potent inhibition of protein synthesis. nih.govgla.ac.uk The IC50 value for the inhibition of protein synthesis, measured via radiolabeled leucine (B10760876) incorporation, was 0.1 µM. gla.ac.uk This indicates that this compound is 25 times more potent at inhibiting protein synthesis than it is at inhibiting DNA or RNA synthesis, highlighting this as a primary mechanism of its cytotoxic action. gla.ac.uk

Table 2: Inhibition of Macromolecular Biosynthesis by this compound

| Macromolecule | IC50 Value |

|---|---|

| DNA Synthesis | 2.5 µM |

| RNA Synthesis | 2.5 µM |

| Protein Synthesis | 0.1 µM |

Data sourced from Hobson, S. (2010). gla.ac.uk

Table of Compounds

| Compound Name |

|---|

| This compound |

| T-leucine |

| T-thymidine |

Preclinical In Vivo Antitumor Efficacy

Evaluation of Cytotoxic Activity in Animal Models

This compound is an isocoumarin (B1212949) compound identified as a potential antitumor agent. nih.govamanote.com It was originally isolated from a marine bacterium of the genus Bacillus. nih.govjst.go.jp The initial discovery and subsequent synthesis of this compound highlighted its classification as an antineoplastic antibiotic. nih.gov While its cytotoxic activity has been established through drug screening assays against cultured tumor cells, detailed quantitative data from in vivo animal model studies, such as specific tumor growth inhibition percentages or the types of animal models used in the initial preclinical evaluations, are not extensively detailed in the primary discovery literature. nih.gov The compound's mechanism is understood to involve the inhibition of DNA and neoplasm protein biosynthesis. nih.gov

Antimicrobial Activities of this compound and Related Isocoumarins

While specific antimicrobial data for this compound is not widely published, the broader class of isocoumarin compounds, to which it belongs, has demonstrated notable antimicrobial properties. mdpi.com

Antibacterial Spectrum (e.g., against Methicillin-Resistant Staphylococcus aureus, Vibrio species)

Research into isocoumarins and their derivatives has revealed significant antibacterial activity, particularly against Gram-positive bacteria, including clinically relevant resistant strains. nih.gov Several isocoumarins have shown potent inhibitory effects against Methicillin-Resistant Staphylococcus aureus (MRSA). For instance, Hetiamacin E, an amicoumacin-based isocoumarin, is active against MRSA with a Minimum Inhibitory Concentration (MIC) ranging from 8–16 µg/mL. nih.gov Another related compound, Myxocoumarin B, exhibits very strong activity, with MIC values as low as 0.3 μg/mL against S. aureus. d-nb.info Furthermore, a chloro-dihydroisocoumarin derivative has demonstrated potent activity against S. aureus with an MIC of 1.00 μg/mL. nih.gov The natural isocoumarin paepalantine has also been reported to be active against S. aureus. nih.gov

The antibacterial potential of these compounds is often linked to their specific chemical structures. nih.govnih.gov For amicoumacins, key pharmacophores for antibacterial activity appear to be the hydroxyl or amino groups at specific positions on the molecule. nih.gov In other isocoumarins, the presence and arrangement of phenolic groups can be critical for their antimicrobial properties. nih.gov

Below is a table summarizing the antibacterial activity of isocoumarins related to this compound.

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Myxocoumarin B | Staphylococcus aureus NCTC6571 | 0.3 µg/mL | d-nb.info |

| Hetiamacin E | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8–16 µg/mL | nih.gov |

| Chloro-dihydroisocoumarin | Staphylococcus aureus | 1.0 µg/mL | nih.gov |

| Paepalantine | Staphylococcus aureus | Active (MIC not specified) | nih.gov |

Antifungal Properties of Related Ajudazols

Other Biological Activities in Related Isocoumarin Compounds (e.g., anti-inflammatory, antiulcer properties)

The isocoumarin scaffold is associated with a wide spectrum of pharmacological activities beyond its antitumor and antimicrobial effects. uea.ac.uk Notably, numerous compounds within this class have demonstrated significant anti-inflammatory properties.

Various studies have identified isocoumarins that inhibit inflammatory pathways. For example, a series of Alterisocoumarins isolated from a mangrove endophytic fungus displayed good anti-inflammatory activity by inhibiting nitric oxide (NO) production. nih.gov Similarly, oxygenated isocoumarins derived from the fungus Setosphaeria rostrata also showed comparable NO inhibitory activity to the standard drug indomethacin. mdpi.com The isocoumarin paepalantine has been specifically noted for its intestinal anti-inflammatory activity. mdpi.com The mechanism behind these effects often involves the downregulation of key inflammatory pathways such as NF-κB and MAPK. nih.gov

While the anti-inflammatory properties of isocoumarins are well-documented, specific reports detailing antiulcer activities for this class of compounds are less common in the literature.

The table below presents the anti-inflammatory activity of several isocoumarin compounds.

| Compound | Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Alterisocoumarin A | NO Production Inhibition | 10.68 - 28.05 µM | nih.gov |

| Setosphamarin A | NO Production Inhibition | 23.17 - 35.79 µM | mdpi.com |

| Ravenelin (related xanthone) | NO Production Inhibition | 6.27 µM | mdpi.com |

Molecular Mechanisms of Action and Cellular Target Engagement

Disruption of Macromolecular Synthesis Pathways

Initial reports on PM-94128 indicated that it inhibited the biosynthesis of DNA in neoplastic cells. researchgate.net However, the specific molecular mechanism behind this inhibition was not detailed. Subsequent, more comprehensive studies on Amicoumacin A have presented conflicting evidence in bacterial systems. A 2014 study demonstrated that Amicoumacin A is a highly specific and potent inhibitor of protein synthesis. nih.gov In macromolecular synthesis assays using living bacteria, the incorporation of radiolabeled precursors showed that while protein synthesis was strongly inhibited at concentrations similar to the compound's minimal inhibitory concentration (MIC), the synthesis of DNA and RNA was not affected even at concentrations more than 100 times higher. nih.gov This suggests that, at least in bacteria, the primary mechanism of action is not the direct inhibition of DNA or RNA synthesis pathways. The mechanism for the initially reported inhibition of DNA synthesis in tumor cells remains uncharacterized in the available literature.

The primary and most well-characterized mechanism of action for this compound class is the potent inhibition of protein synthesis. nih.govnih.gov This is achieved by directly targeting the cellular translation machinery.

Genetic and structural studies have unambiguously identified the ribosome as the cellular target of Amicoumacin A. nih.govelsevierpure.com Specifically, the compound binds to the small ribosomal subunit (30S in bacteria). nih.govnih.gov Resistance to the antibiotic was mapped to mutations in the 16S rRNA, a core component of the small subunit, providing strong evidence for this targeted engagement. nih.govelsevierpure.com

The binding site of Amicoumacin A on the small ribosomal subunit has been determined with high resolution through X-ray crystallography. nih.govnih.gov The antibiotic settles into the E site (Exit site) of the 30S subunit. Its binding pocket is formed by universally conserved nucleotides of the 16S rRNA, explaining its broad activity across different domains of life. researchgate.net

Key interactions involve multiple helices of the 16S rRNA. The compound makes significant contact with nucleotides in the loop of helix 24 (h24) and also interacts with nucleotides in helix 45 (h45) and helix 23 (h23). nih.govnih.gov This positioning is distinct from many other ribosome-targeting antibiotics. nih.gov

Table 1: Specific Molecular Interactions of Amicoumacin A with the Bacterial Ribosome

| Interacting Component | Specific Nucleotide/Region | Type of Interaction | Reference |

|---|---|---|---|

| 16S rRNA (h24) | U788, A794, C795 | Hydrogen bonds from the compound's hydrophilic tail | researchgate.netnih.gov |

| 16S rRNA (h45) | G1505, U1506 | Magnesium-mediated contacts with the terminal amide moiety | researchgate.netnih.gov |

| 16S rRNA (h23) | G693 | Contact with the compound | nih.gov |

| mRNA Backbone | -1 and -2 nucleotides (relative to E site codon) | Direct interaction, tethering mRNA to the ribosome | nih.govnih.gov |

The mechanism of inhibition is novel among known translation inhibitors. Rather than directly blocking a functional center or sterically hindering the binding of a substrate like tRNA, Amicoumacin A functions by stabilizing the existing mRNA-ribosome complex. nih.govelsevierpure.com It establishes simultaneous interactions with both the 16S rRNA and the backbone of the messenger RNA (mRNA) located in the E site. nih.gov

This dual interaction effectively tethers the mRNA to the 16S rRNA, hampering the movement of the mRNA relative to the small ribosomal subunit. nih.govmdpi.com This interference with the essential movement of the translational machinery leads to the inhibition of two critical processes:

Translation Elongation: The binding of the compound interferes with the translocation step, where the ribosome is supposed to move along the mRNA to read the next codon. nih.govnih.gov This ultimately stalls protein synthesis.

Mechanism of Protein Synthesis Inhibition

Investigation of Multiple Cellular Targets and Off-Target Effects

The primary cellular target of this compound/Amicoumacin A is the ribosome. nih.govnih.gov The compound's binding site is composed of highly conserved rRNA nucleotides, which is the basis for its activity in both prokaryotic (antibacterial) and eukaryotic (antifungal, antitumor) cells. researchgate.netresearchgate.net The effect on eukaryotic ribosomes, therefore, is not considered a traditional "off-target" effect but rather an on-target consequence of the conserved nature of the binding site. This activity in mammalian cells is believed to be the source of its reported antitumor properties. researchgate.netresearchgate.net

Studies investigating other potential targets are limited. In one report, subinhibitory concentrations of Amicoumacin A led to mutations in genes related to DNA replication and metabolism in Staphylococcus aureus. However, these were considered downstream consequences of the cellular stress response induced by the primary inhibition of protein synthesis, rather than evidence of direct off-target engagement. nih.gov Currently, there is no significant evidence to suggest that this compound has other primary cellular targets or engages in notable off-target effects beyond its well-characterized interaction with the ribosome.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Insights into Cellular Responses and Pathway Modulation

Information regarding the specific effects of this compound on gene transcription, bacterial autolytic processes, and mechanisms of acquired resistance is not detailed in the currently available scientific literature.

Alterations in Gene Transcription Profiles

Specific studies detailing the impact of this compound on the gene transcription profiles of microbial or other cell models are not presently available.

Modulation of Bacterial Autolytic Processes (e.g., murein hydrolase activity)

The direct effects of this compound on the activity of murein hydrolases or other bacterial autolytic enzymes have not been characterized in published research.

Mechanisms of Acquired Resistance in Microbial Models (e.g., specific gene mutations)

There is no available information detailing specific gene mutations or other molecular mechanisms that confer acquired resistance to this compound in any microbial models.

Computational Predictions of Target Interactions

In silico methodologies have been employed to identify and characterize potential molecular targets for this compound, offering valuable insights into its possible mechanisms of action.

In silico Screening for Novel Targets (e.g., Mycobacterium tuberculosis RpfB inhibition)

Computational studies have identified this compound as a potential inhibitor of the Resuscitation-promoting factor B (RpfB) from Mycobacterium tuberculosis (Mtb). RpfB is a crucial enzyme involved in the reactivation of latent tuberculosis, making it an attractive target for novel drug discovery. tandfonline.compatsnap.com Through structure-based virtual screening of microbially derived natural compounds, this compound was selected as one of six potential compounds with high efficiency in inhibiting Mtb RpfB. tandfonline.compatsnap.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of PM-94128 is intrinsically linked to its distinct chemical architecture, which features a dihydroisocoumarin core linked to an unusual dihydroxyamino acid moiety via an amide bond. dv-expert.org Research indicates that this compound functions as an inhibitor of DNA and RNA synthesis, a key aspect of its cytotoxic properties. ctdbase.org The interplay between the relatively rigid isocoumarin (B1212949) system and the more flexible side chain is understood to be critical in mediating its interaction with biological targets involved in these fundamental cellular processes.

Impact of Core Isocoumarin Structure on Activity Spectrum

The dihydroisocoumarin ring system forms the foundational scaffold of this compound and is a common motif found in a diverse family of natural products exhibiting a wide array of biological activities, including antibacterial, antitumor, anti-inflammatory, and antiulcer properties. sigmaaldrich.comdv-expert.org The presence of this core structure in numerous bioactive compounds highlights its importance as a privileged structure in medicinal chemistry. While the core provides a basic framework, the specific functional groups and substitutions on the isocoumarin ring in this compound contribute to its particular spectrum of activity, especially its potent antitumor effects.

Role of Side Chain Conformation and Composition in Potency (e.g., hydroxy amino acid moiety)

The side chain, specifically the dihydroxyamino acid moiety attached to the dihydroisocoumarin core, plays a crucial role in defining the potency and potentially the selectivity of this compound. dv-expert.org Variations in the composition and conformation of this side chain are observed in related isocoumarin congeners, such as the amicoumacins and Y-05460M-A. dv-expert.org Studies on related compounds have demonstrated that even subtle differences in the side chain can lead to significant changes in biological activity and target specificity. This suggests that the interaction of the hydroxy amino acid portion with the biological target is a key determinant of this compound's efficacy.

Stereochemical Contributions to Activity and Selectivity

The stereochemistry of this compound is a critical factor influencing its biological activity. The molecule possesses multiple stereogenic centers, and its specific three-dimensional arrangement is essential for proper interaction with its biological targets. The asymmetric total synthesis and stereochemical elucidation of this compound have been successfully achieved, confirming its absolute and relative configurations. dv-expert.org This work underscores the importance of stereochemistry in the activity of this compound and provides a basis for synthesizing stereoisomers to explore their differing biological profiles, which can reveal insights into the stereochemical requirements for activity and selectivity.

Comparative SAR Studies with Natural and Synthetic Analogs

Comparing the activity of this compound with its natural and synthetic analogs provides valuable SAR information, illustrating how structural modifications impact biological outcomes.

Activity Differences among Isocoumarin Congeners (e.g., this compound vs. Y-05460M-A)

This compound and Y-05460M-A are closely related dihydroisocoumarins, with Y-05460M-A being a one-carbon lower homologue of this compound, differing in their side chains derived from different amino acids (leucine for this compound and valine for Y-05460M-A). dv-expert.org Both compounds exhibit cytotoxic activity against cancer cell lines. This compound has shown potent cytotoxicity against P-388, A-549, HT-29, and MEL-28 cell lines in the 50 nM range. dv-expert.orgctdbase.org Y-05460M-A was found to be highly toxic to L1210 and P388 cancer cell lines with IC₅₀ values of 130 nM and 45 nM, respectively. dv-expert.org These differences in potency and the specific cell lines affected highlight the impact of even a seemingly small structural variation in the side chain on the cytotoxic profile.

SAR Insights from Amicoumacin Family (e.g., Xenocoumacin SAR)

This compound is structurally related to the amicoumacin family, including xenocoumacins. nih.gov Xenocoumacin 1 and Xenocoumacin 2 are notable members produced by Xenorhabdus nematophila and share a common dihydroisocoumarin moiety with amicoumacin A. nih.gov While amicoumacin A shows strong activity against Gram-positive bacteria, Xenocoumacin 1 demonstrates activity against both Gram-positive and certain Gram-negative bacteria, suggesting that variations in the hydroxy amino acid side chain, despite a shared core, can influence the spectrum of activity. nih.gov

A study investigating potential inhibitors of Mycobacterium tuberculosis Resuscitation-Promoting Factor B (RpfB) utilized structure-based virtual screening and molecular docking, including this compound and Xenocoumacin 2 among the evaluated natural compounds. This analysis provides insights into the potential binding interactions of these compounds with the target protein, contributing to SAR understanding in the context of RpfB inhibition. The study reported potential binding affinity scores for the tested compounds.

| Compound | Potential Binding Affinity Score (kcal/mol) |

| This compound | 59.11 |

| Xenocoumacin 2 | 59.14 |

| Cyclizidine I | 60.87 |

| Boremexin C | 60.33 |

| Cutinostatin B | 57.01 |

The docking results indicated specific residues in the RpfB protein that potentially interact with these compounds, such as Cys291, Glu292, Asn303, Tyr305, Val309, Gln310, Phe311, Asp312, Thr315, Ala351, Trp352, Val354, and Cys355, depending on the compound. These interaction profiles provide a basis for understanding the structural features of this compound and related amicoumacins that may be important for binding to this particular target.

Development of Predictive QSAR Models for De Novo Design and Optimization

Predictive QSAR models are valuable tools in drug discovery, allowing for the correlation of chemical structures with biological activities through mathematical equations. These models can be used to predict the activity of novel compounds before they are synthesized and tested experimentally, thereby guiding the design and optimization process.

The development of a QSAR model typically involves selecting a set of compounds with known structures and activities, calculating molecular descriptors that quantify various structural and physicochemical properties, and then building a statistical model that relates these descriptors to the observed activities. Such models can help identify which molecular features are crucial for activity and can be used to predict the properties of new chemical entities.

In the context of de novo drug design, QSAR models can serve as scoring functions to evaluate newly generated molecular structures for desired activity or properties. De novo design approaches aim to construct novel molecules from basic building blocks, often guided by information about a biological target or known active ligands. By integrating predictive QSAR models into de novo design workflows, researchers can explore vast chemical spaces more efficiently and prioritize the synthesis and testing of compounds predicted to be most active.

Advanced Preclinical Research Methodologies and Translational Research Foundations

In Vitro Experimental Platforms

In vitro studies form the cornerstone of early preclinical assessment, providing fundamental insights into the biological effects of a compound at the cellular and molecular level. These platforms offer controlled environments to investigate mechanisms of action, identify potential therapeutic targets, and conduct initial efficacy screening in a high-throughput manner.

Traditional two-dimensional (2D) cell cultures, while valuable, often fail to replicate the complex microenvironment of native tissues. facellitate.com To bridge this gap, three-dimensional (3D) cell culture models such as spheroids and organoids have emerged as powerful tools for more physiologically relevant in vitro studies. nih.gov

3D Spheroids: Spheroids are self-assembled, spherical aggregates of cells that mimic the 3D architecture, cell-cell interactions, and nutrient gradients of small tumors or tissues. facellitate.com In the context of evaluating an anti-cancer agent like PM-94128, tumor spheroids can be generated from various cancer cell lines. These models allow for the assessment of the compound's ability to penetrate tissue-like structures and exert its cytotoxic or cytostatic effects. nih.gov Key biological readouts from spheroid models include changes in spheroid size and morphology, cell viability within the spheroid core and periphery, and the induction of apoptosis or necrosis. researchgate.net

Organoids: Organoids are more complex 3D structures derived from stem cells that self-organize to recapitulate the architecture and function of a specific organ. nih.govnih.gov For a compound with potential applications beyond oncology, organoid models of various tissues (e.g., lung, colon, liver) can be employed to assess both efficacy and potential off-target effects in a more tissue-specific context. nih.gov For instance, if this compound were being investigated for activity against lung cancer, lung organoids could provide a more accurate representation of the tumor microenvironment. frontiersin.org

Table 1: Illustrative Data from a 3D Spheroid Viability Assay

| Concentration of this compound | Spheroid Diameter (µm) | % Viable Cells (Core) | % Viable Cells (Periphery) |

|---|---|---|---|

| Control | 550 ± 25 | 85 ± 5 | 95 ± 3 |

| 1 µM | 480 ± 30 | 70 ± 8 | 80 ± 5 |

| 10 µM | 350 ± 20 | 45 ± 10 | 60 ± 7 |

High-throughput screening (HTS) is a critical technology in drug discovery that enables the rapid testing of large numbers of chemical compounds to identify those with desired biological activity. nih.gov For the identification and optimization of a lead compound like this compound, HTS assays are designed to be robust, reproducible, and scalable. nuvisan.com

Table 2: Example High-Throughput Screening Hit Characterization

| Compound ID | Target Inhibition (IC₅₀, nM) | Cell Viability (EC₅₀, µM) | Selectivity Index |

|---|---|---|---|

| This compound | 50 | 1.2 | 24 |

| Analog 1 | 25 | 1.5 | 60 |

| Analog 2 | 150 | 5.0 | 33 |

To elucidate the mechanism of action of a compound, specialized cell-based reporter systems are invaluable tools. These systems are engineered to produce a measurable signal, such as light or fluorescence, in response to a specific cellular event. nih.gov For example, if this compound is hypothesized to inhibit protein synthesis, a reporter system could be designed where a reporter protein (e.g., luciferase or green fluorescent protein) is expressed under the control of a constitutive promoter. mdpi.com A reduction in the reporter signal in the presence of the compound would provide evidence for its impact on protein translation. nih.gov

These reporter assays can be adapted to investigate various cellular pathways, such as signal transduction, gene expression, and protein degradation. nih.gov The quantitative nature of these assays allows for a detailed characterization of the compound's potency and efficacy in modulating a specific biological process. nih.gov

In Vivo Animal Model Systems for Efficacy Evaluation

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a crucial next step. Animal models provide a more complex biological system to assess the therapeutic potential and pharmacokinetic/pharmacodynamic (PK/PD) relationship of a compound.

For compounds with potential anticancer activity, established rodent models are widely used to evaluate in vivo efficacy. A common approach is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system.

The selection of the appropriate cell line and implantation site (subcutaneous or orthotopic) is critical for modeling the specific cancer type of interest. Efficacy is typically measured by monitoring tumor volume over time, and at the end of the study, tumors can be excised for further histological and molecular analysis.

Table 3: Representative Antitumor Efficacy Data in a Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

|---|---|---|

| Vehicle Control | 1500 ± 250 | - |

| This compound (Low Dose) | 950 ± 180 | 36.7 |

| This compound (High Dose) | 400 ± 120 | 73.3 |

If this compound were being investigated for antimicrobial properties, relevant in vivo models of infection would be employed. These models typically involve infecting an animal, such as a mouse, with a pathogenic microorganism and then administering the test compound to assess its ability to clear the infection.

The choice of animal model, pathogen, and route of infection is tailored to mimic a specific human disease. For example, a murine thigh infection model can be used to evaluate the efficacy of an antibacterial agent against a localized infection, while a systemic infection model can be used to assess its activity against sepsis. Key endpoints in these studies include bacterial burden in various organs, survival rates, and clinical signs of illness.

Pharmacodynamic Biomarker Identification in In Vivo Models

There is no publicly available information detailing the identification or use of specific pharmacodynamic biomarkers to measure the biological effects of this compound in in vivo models.

Considerations for Model Selection and Study Design in Preclinical Research

Specific details regarding model selection and study design for the preclinical evaluation of this compound are not described in the available literature. Initial discovery indicated cytotoxic activity against various tumor cell lines, suggesting that subsequent preclinical research would likely involve xenograft models using these human cancer cells in immunocompromised mice to assess in vivo efficacy. researchgate.netuni.lu

Computational Chemistry and Chemoinformatics in Drug Discovery

Computational methods have been employed to investigate this compound's potential beyond its initial identification as an antitumor agent. A notable study utilized computational techniques to screen for natural product inhibitors against the resuscitation-promoting factor B (RpfB) of Mycobacterium tuberculosis, a crucial enzyme for the reactivation of latent tuberculosis. tandfonline.comiscbsc.org

Structure-Based Virtual Screening and Ligand Design

In a computational study aimed at identifying inhibitors for Mycobacterium tuberculosis RpfB, this compound was identified as a potential candidate through a structure-based virtual screening (SBVS) of a database of microbially derived natural compounds. tandfonline.comiscbsc.org This approach uses the three-dimensional structure of the target protein to dock potential ligands and predict their binding affinity. The screening process identified this compound as one of six compounds with promising binding characteristics to the RpfB protein. tandfonline.com Subsequent molecular dynamics simulations over 100 nanoseconds were performed to assess the stability of the compound when bound to the protein target. The complex of this compound with the RpfB protein showed acceptable stability, indicating a potentially stable and lasting interaction. tandfonline.comnih.gov

Computational Prediction of Bioactivity and ADME Properties

The bioactivity of this compound against the RpfB protein was predicted computationally, yielding strong binding affinity scores. tandfonline.com The study calculated both docking energy and a Molecular Mechanics/Generalized Born Surface Area (MMGBSA) score to estimate the binding free energy. tandfonline.comnih.gov These computational predictions suggest that this compound may act as an efficient inhibitor of Mtb RpfB. tandfonline.com While this specific study focused on antitubercular activity, initial discovery research identified this compound as an inhibitor of protein and DNA synthesis in tumor cell lines. bris.ac.uk

| Compound | Target Protein | Docking Energy (Kcal/mol) | MMGBSA Score (Kcal/mol) |

|---|---|---|---|

| This compound | Mtb RpfB | -7.307 to -6.972 | -52.39 to -60.87 |

Integration of Omics Technologies for Comprehensive Mechanistic Insights (e.g., transcriptomics, proteomics of cellular responses)

There are no published studies in the accessible scientific literature that have utilized omics technologies, such as transcriptomics or proteomics, to provide comprehensive mechanistic insights into the cellular responses to this compound. While its mechanism has been broadly described as inhibiting DNA and protein synthesis, a detailed understanding of the global changes in gene expression or protein profiles following cellular exposure to the compound has not been reported. bris.ac.uk

Future Directions and Emerging Academic Research Avenues

Discovery of Novel Isocoumarin (B1212949) Variants and Related Scaffolds

PM-94128 belongs to the family of isocoumarins, a class of natural products with diverse biological activities, including antitumor properties nih.govresearchgate.netresearchgate.netncats.iouni.lu. The discovery and characterization of novel isocoumarin variants and related scaffolds represent a crucial avenue for future research. This involves exploring marine microorganisms and other natural sources for new compounds with similar or enhanced activities compared to this compound.

Research into related isocoumarins such as amicoumacins, bacilosarcins, and xenocoumacins has revealed variations in their structures and biological profiles researchgate.netresearchgate.netncats.iouni.lu. Continued efforts in isolating and identifying new isocoumarin derivatives can lead to the discovery of compounds with improved potency, selectivity, or novel mechanisms of action. Furthermore, synthetic efforts aimed at creating analogs of this compound with modified structures can help establish structure-activity relationships and generate compounds with desirable pharmacological properties researchgate.netctdbase.orgscribd.com.

Biosynthetic Pathway Engineering for Enhanced Production and Diversification

The production of this compound by a marine bacterium, Bacillus sp., highlights the potential for utilizing microbial fermentation for its supply tdx.catresearchgate.netwikipedia.org. Biosynthetic pathway engineering offers a powerful approach to enhance the production yield of this compound and to generate structural analogs through the manipulation of the producing organism's genetic machinery nih.govnih.gov.

Understanding the specific genes and enzymes involved in the biosynthesis of this compound is a critical first step. Studies on the biosynthesis of related amicoumacins have identified gene clusters encoding polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid proteins and other enzymes essential for their production. By applying genetic engineering techniques to the Bacillus producer strain, researchers can potentially optimize the metabolic flux towards this compound synthesis, inactivate competing pathways, or introduce modifications to the biosynthetic enzymes to produce novel, non-natural variants of the compound. nih.govnih.gov

High-Resolution Structural Biology Studies of this compound Target Complexes

This compound is known to inhibit DNA and RNA synthesis nih.gov. To fully understand the molecular basis of its activity and guide rational drug design, high-resolution structural studies of this compound in complex with its biological targets are essential. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-electron Microscopy (Cryo-EM) can provide detailed insights into the binding modes, interaction sites, and conformational changes that occur upon ligand binding.

While structural biology is widely applied in drug discovery to study target-ligand interactions, specific high-resolution structural data for this compound bound to the enzymes or molecular machinery involved in DNA and RNA synthesis is currently limited in the available literature. Future research should prioritize these structural investigations to elucidate the precise mechanisms by which this compound exerts its inhibitory effects. Such studies would provide a detailed atomic-level understanding, which is invaluable for the design of more potent and selective analogs.

Development of Resistance Circumventing Strategies and Synergistic Combinations

The development of resistance is a common challenge in the application of therapeutic agents. While specific information regarding resistance mechanisms to this compound is not extensively documented, it is a critical area for future investigation if the compound progresses towards clinical applications. Research should focus on identifying potential mechanisms by which cancer cells or other target organisms might develop resistance to this compound. This could involve studying alterations in drug uptake, efflux pumps, target modification, or activation of alternative survival pathways.

Understanding resistance mechanisms would pave the way for developing strategies to circumvent them. This might include structural modifications of this compound to evade resistance mechanisms or the development of synergistic combinations with other therapeutic agents that can overcome or prevent the emergence of resistance. Exploring combinations of this compound with existing or novel drugs could lead to enhanced efficacy and potentially lower effective doses, thereby reducing the likelihood of resistance development.

Application of Artificial Intelligence and Machine Learning in Chemical Biology and Drug Discovery for this compound

Artificial intelligence (AI) and machine learning (ML) are increasingly transforming the field of drug discovery and chemical biology. These computational approaches can be powerfully applied to accelerate various aspects of this compound research.

AI and ML algorithms can be employed for the virtual screening of large chemical libraries to identify novel isocoumarin variants or compounds with similar activity profiles. They can also be used to predict the biological activity, pharmacokinetic properties, and potential toxicity of this compound analogs, prioritizing promising candidates for synthesis and experimental testing. Furthermore, AI/ML can aid in analyzing complex biological data generated from studies on this compound's mechanism of action, identifying potential off-targets, or predicting synergistic drug combinations. In the context of biosynthetic engineering, AI/ML can help model and optimize the metabolic pathways in the producing bacteria to maximize this compound yield or guide the design of pathways for novel derivatives. nih.govnih.gov

Exploration of Unconventional Therapeutic Modalities and Target Validation (e.g., specific protein-protein interactions, epigenetic modulation)

While this compound is primarily known for inhibiting DNA and RNA synthesis nih.gov, future research could explore its potential to modulate unconventional therapeutic targets. This could include investigating whether this compound or its derivatives interfere with specific protein-protein interactions (PPIs) or influence epigenetic modifications.

PPIs are involved in a vast array of cellular processes and represent promising drug targets. Investigating the effect of this compound on specific PPI networks relevant to cancer or other diseases could reveal novel mechanisms of action or identify new therapeutic opportunities. Similarly, epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in gene expression regulation and are often dysregulated in diseases like cancer. Research could explore whether this compound influences epigenetic pathways, either directly or indirectly, which could contribute to its observed antitumor activity or suggest new therapeutic strategies in combination with epigenetic modifiers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.